5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine
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Overview
Description
5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a hydrazinylmethyl group at the 2nd position, and a methyl group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine typically involves the following steps:
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Bromination: : The starting material, 2-(hydrazinylmethyl)-3-methylpyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product.
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Hydrazine Addition: : The brominated intermediate is then treated with hydrazine hydrate in the presence of a base such as sodium hydroxide or potassium carbonate. This step introduces the hydrazinylmethyl group at the 2nd position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine undergoes various types of chemical reactions, including:
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Substitution Reactions: : The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a palladium catalyst and a suitable base.
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Oxidation and Reduction Reactions: : The hydrazinylmethyl group can undergo oxidation to form corresponding azides or reduction to form amines. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite, while reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Palladium Catalysts: Used in substitution reactions to facilitate the replacement of the bromine atom.
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: Azides or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications. It could be used in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazinylmethyl group can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The bromine atom may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-aminopyridine: Similar structure but with an amino group instead of a hydrazinylmethyl group.
5-Bromo-2-chloropyridine: Similar structure but with a chlorine atom instead of a hydrazinylmethyl group.
5-Bromo-2-methylpyridine: Similar structure but without the hydrazinylmethyl group.
Uniqueness
5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine is unique due to the presence of both the hydrazinylmethyl and methyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H10BrN3 |
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Molecular Weight |
216.08 g/mol |
IUPAC Name |
(5-bromo-3-methylpyridin-2-yl)methylhydrazine |
InChI |
InChI=1S/C7H10BrN3/c1-5-2-6(8)3-10-7(5)4-11-9/h2-3,11H,4,9H2,1H3 |
InChI Key |
PZXVHTYYFVWNLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1CNN)Br |
Origin of Product |
United States |
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